3-Fluorotoluene

Catalog No.
S535345
CAS No.
352-70-5
M.F
C7H7F
M. Wt
110.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorotoluene

Ortho- and para-fluorotoluene fail to deliver regiocontrol in API synthesis, causing wrong isomers and oxidation. 3-Fluorotoluene (CAS 352-70-5) provides exclusive 4-metalation for flurbiprofen scaffolds, low-temperature nitration for agrochemical intermediates, and selective benzylic functionalization. Key advantages: • Exclusive 4-metalation for flurbiprofen core • Low-temp nitration for agrochemical intermediates • Benzylic C-H functionalization without ring metalation

CAS Number

352-70-5

Product Name

3-Fluorotoluene

IUPAC Name

1-fluoro-3-methylbenzene

Molecular Formula

C7H7F

Molecular Weight

110.13 g/mol

InChI

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3

InChI Key

BTQZKHUEUDPRST-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)F

solubility

Soluble in DMSO

Synonyms

m-Fluorotoluene

Canonical SMILES

CC1=CC(=CC=C1)F

The exact mass of the compound 3-Fluorotoluene is 110.0532 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8860. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥99%

Package Size

5 g, 25 g, 100 g

3-Fluorotoluene (CAS 352-70-5) is a meta-fluorinated aromatic hydrocarbon that serves as a highly regioselective building block in pharmaceutical and agrochemical manufacturing . Characterized by a boiling point of approximately 116 °C and a density of 0.991 g/mL, its core procurement value lies in the unique electronic environment created by the meta-positioning of the strongly electronegative fluorine atom relative to the electron-donating methyl group [1]. This specific arrangement balances inductive (-I) and resonance (+M) effects, making 3-fluorotoluene an indispensable precursor for directed ortho-metalation (DoM) and electrophilic aromatic substitution sequences where precise regiocontrol is required for active pharmaceutical ingredient (API) assembly .

Research Fit

Regioselective ring nitration pathway
Benzylic C–H functionalization compatibility
Extended liquid range for cryogenic reactions

Substituting 3-fluorotoluene with its close analogs, such as 2-fluorotoluene or 4-fluorotoluene, fundamentally alters the regiochemical outcomes of downstream functionalizations, leading to process failures [1]. The meta-relationship in 3-fluorotoluene enables specific synergistic directing effects; for example, it allows for exclusive metalation at the 4-position, which is sterically and electronically impossible for the ortho and para isomers [2]. Furthermore, in electrophilic reactions like nitration, using 4-fluorotoluene results in unwanted side-chain oxidation rather than ring nitration, while 2-fluorotoluene requires harsher thermal conditions and yields entirely different isomer profiles[1]. Consequently, generic substitution in API precursor routes leads to drastically reduced yields, incorrect substitution patterns, and the failure of target syntheses.

Substitution Risk

Isomer
Key Reactivity Difference
Impact if Substituted
3-Fluorotoluene
Ring nitration at lower temp; benzylic deprotonation active
Preferred for ring‑functionalized or benzylic routes
2‑Fluorotoluene
Higher nitration temperature; different regioisomer profile
Yield and selectivity may shift away from target
4‑Fluorotoluene
Side‑chain nitration dominates; benzylic deprotonation fails
Route incompatible with ring‑nitrated or α‑aryl acetic acid targets

Regioselective Ring Nitration Efficiency

Under solid acid catalysis (e.g., H-beta zeolite) at 60 °C, 3-fluorotoluene undergoes highly efficient ring nitration with >79% conversion, yielding primarily 3-fluoro-6-nitrotoluene [1]. In stark contrast, 4-fluorotoluene under similar conditions predominantly undergoes side-chain nitration (53% conversion, 59% selectivity for 4-fluoro-α-nitrotoluene), while 2-fluorotoluene requires a higher temperature (90 °C) to achieve only 55% conversion [1].

Evidence DimensionNitration conversion and regioselectivity
Target Compound Data>79% conversion at 60 °C (ring nitration)
Comparator Or Baseline4-fluorotoluene (side-chain nitration, 53% conversion); 2-fluorotoluene (55% conversion at 90 °C)
Quantified Difference24% higher conversion at a 30 °C lower temperature compared to 2-fluorotoluene; strictly ring-selective vs. side-chain selective for 4-fluorotoluene.
Conditions70% nitric acid, solid acid catalysts (H-beta), liquid phase.

Procurement of 3-fluorotoluene is essential for manufacturing fluoronitrotoluene intermediates without the high-temperature requirements or side-chain oxidation penalties associated with its ortho and para isomers.

Nitration Selectivity
Head-to-head
79% conv. at 60°C, 67% 6‑NO₂
vs. 4‑F: side‑chain nitration (53% conv.)
Supports ring-nitration route selection
Method context: solid acid catalysis

Directed ortho-Metalation (DoM) for Biaryl API Assembly

The meta-substitution pattern of 3-fluorotoluene allows for highly selective deprotonation at the 4-position using a LICKOR superbase (t-BuLi / t-BuOK) [1]. This specific regiocontrol enables a high-yield (79%), one-pot conversion to 2-fluoro-4-methylbiphenyl, a critical intermediate for the NSAID flurbiprofen [1]. Ortho- or para-fluorotoluenes cannot form this specific substitution pattern due to conflicting steric and electronic directing effects.

Evidence DimensionRegioselective metalation yield
Target Compound Data79% yield of 2-fluoro-4-methylbiphenyl via 4-position metalation
Comparator Or Baseline2-fluorotoluene and 4-fluorotoluene (structurally incapable of yielding the 2-fluoro-4-methylbiphenyl architecture)
Quantified DifferenceEnables exclusive access to the 2-fluoro-4-methylbiphenyl scaffold in a single pot.
Conditionst-BuLi/t-BuOK superbase in THF at -75 °C.

Buyers synthesizing flurbiprofen or related biaryl APIs must select 3-fluorotoluene to leverage its unique DoM regioselectivity, bypassing multi-step, low-yield cross-coupling alternatives.

Benzylic Deprotonation
Head-to-head
Reactive (3‑F) → phenylacetic acid
vs. 4‑F: no interceptable intermediate
Enables α‑aryl acetic acid route
Binary functionalization switch

Chemoselective Benzylic Deprotonation

3-Fluorotoluene demonstrates excellent chemoselectivity for benzylic deprotonation over aromatic C(sp2)-H metalation when treated with a bimetallic LiN(SiMe3)2/Cs+ system [1]. This allows direct reaction with Weinreb amides to form 2-arylacetophenones, such as the key intermediate for Polmacoxib, without the competitive double addition or ring metalation that often plagues simple toluene derivatives [1].

Evidence DimensionBenzylic vs. ring deprotonation selectivity
Target Compound DataSelective benzylic functionalization to yield 2-(3-fluorophenyl)-1-(4-(methylthio)phenyl)ethanone
Comparator Or BaselineUnsubstituted toluene / standard alkylarenes (prone to competitive ring deprotonation or double addition)
Quantified DifferenceHigh isolated yields of mono-addition products without tertiary alcohol byproducts.
ConditionsLiN(SiMe3)2/CsF in 2-MeTHF at 110 °C, followed by electrophile addition at 50 °C.

This specific reactivity profile makes 3-fluorotoluene the ideal starting material for scalable, transition-metal-free synthesis of fluorinated 2-arylacetophenone pharmaceutical intermediates.

EC Fluorination Profile
Head-to-head
2 anodic peaks (3‑F)
vs. 3 peaks (4‑F) + difluoromethyl byproduct
Simpler product mixture, less over‑fluorination
Platinum anode, Et₄NF·mHF

Electrophilic Radical Addition Kinetics

In advanced oxidation processes and atmospheric modeling, 3-fluorotoluene exhibits higher reactivity toward electrophilic OH radicals compared to 2-fluorotoluene and 4-fluorotoluene [1]. The OH-addition adduct of 3-fluorotoluene is stabilized by three hyperconjugation resonance structures, whereas the ortho and para isomers are limited to two, resulting in a distinct kinetic degradation profile [1].

Evidence DimensionResonance stabilization of OH-radical adduct
Target Compound Data3 hyperconjugation-stabilized resonance structures
Comparator Or Baseline2-fluorotoluene and 4-fluorotoluene (2 structures each)
Quantified Difference50% increase in the number of hyperconjugation-stabilized resonance states, leading to faster OH radical reaction kinetics.
ConditionsGas-phase or aqueous electrophilic OH radical addition.

For environmental compliance modeling or selection of specialty solvents in radical-rich environments, 3-fluorotoluene's distinct degradation kinetics must be factored into material selection.

Liquid Range
Cross-study comparable
mp −88°C
Extends low‑temperature operability
31°C lower than 4‑fluorotoluene
Polmacoxib Intermediate
Supporting evidence
Benzylic aroylation demonstrated
Supports benzylic route evaluation
Data to verify for specific conditions

Synthesis of Flurbiprofen and Biaryl NSAIDs

Leveraging its precise directed ortho-metalation (DoM) profile, 3-fluorotoluene is the premier starting material for assembling the 2-fluoro-4-methylbiphenyl core of flurbiprofen and related nonsteroidal anti-inflammatory drugs [1].

Production of Fluoronitrotoluene Intermediates

Due to its ability to undergo low-temperature, high-yield ring nitration without side-chain oxidation, 3-fluorotoluene is the optimal choice for manufacturing 3-fluoro-6-nitrotoluene for agrochemical pipelines [2].

Transition-Metal-Free API Precursor Assembly

Utilized in the synthesis of Polmacoxib intermediates, where the benzylic C-H bonds of 3-fluorotoluene can be selectively deprotonated and functionalized using bimetallic superbase systems without competitive ring metalation [3].

Application Fit

Application
Selection Property
Validation Focus
Ring‑nitrated fluorotoluene synthesis
Meta‑directing electronic influence
Nitration selectivity under process conditions
α‑Aryl acetic acid pharmacophore synthesis
Benzylic C–H acidity profile
Benzylic deprotonation and trapping efficiency
Electrochemical monofluorination
Resistance to over‑fluorination
Product distribution and anodic peak analysis
Cryogenic reaction processes
Low melting point
Liquid‑phase homogeneity at low temperature

Physical Description

3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239°C. Flash point 63°F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999)

XLogP3

2.7

Exact Mass

110.0532

Boiling Point

240.8 °F at 760 mm Hg (USCG, 1999)
115.0 °C

Flash Point

49 °F (USCG, 1999)

Density

0.9986 at 68 °F (USCG, 1999)

LogP

2.75 (LogP)

Appearance

Solid powder

Melting Point

-125.9 °F (USCG, 1999)
-87.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F72W445DQ0

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 46 of 79 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (89.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

42.39 mm Hg (USCG, 1999)
21.79 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

352-70-5
2599-73-7

Wikipedia

M-fluorotoluene

General Manufacturing Information

Benzene, 1-fluoro-3-methyl-: ACTIVE

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